Physiological pH Stability: The Dione Occupies a Unique Intermediate Stability Window Between the Labile Aldehyde and the Equilibrium Cyclic Carbamate
At pH 7.4 (phosphate buffer, 37 °C), 5-phenyl-1,3-oxazinane-2,4-dione exhibits a half-life (t1/2) of 3.5 hours, which is approximately 420-fold longer than its aldehyde progenitor 3-carbamoyl-2-phenylpropionaldehyde (t1/2 ≤ 30 seconds) and comparable to, but mechanistically distinct from, its immediate metabolic precursor CCMF (t1/2 = 2.8–3.6 h with/without GSH, or 4.57 ± 0.44 h in a separate study). Critically, the dione's stability diverges sharply at elevated pH: its t1/2 drops to 0.8 h at pH 9, reflecting base-catalyzed decomposition kinetics not observed to the same extent with CCMF .
| Evidence Dimension | Half-life at physiological pH (phosphate buffer, pH 7.4, 37 °C) |
|---|---|
| Target Compound Data | t1/2 = 3.5 h (5-phenyl-1,3-oxazinane-2,4-dione); t1/2 = 0.8 h at pH 9 |
| Comparator Or Baseline | 3-Carbamoyl-2-phenylpropionaldehyde: t1/2 ≤ 30 s at pH 7.4 ; CCMF: t1/2 = 2.8 h (with GSH) / 3.6 h (without GSH) at pH 7.4 ; CCMF: t1/2 = 4.57 ± 0.44 h at pH 7.4 |
| Quantified Difference | ~420× longer than aldehyde; ~1.0–1.3× CCMF at pH 7.4; pH 9 t1/2 is 4.4× shorter than pH 7.4 t1/2 for dione |
| Conditions | Phosphate buffer, pH 7.4 and pH 9, 37 °C; HPLC monitoring (Thompson 2000); phosphate buffer, pH 7.4, 37 °C, ±GSH (Dieckhaus 2005); phosphate buffer, pH 7.4 (Roller 2002) |
Why This Matters
The dione's intermediate stability—long enough for practical handling as an analytical standard yet pH-sensitive in a manner distinct from CCMF—enables selective tracking of the oxidative detoxification branch, which neither the evanescent aldehyde nor the toxification-prone CCMF can provide.
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